2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol
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Overview
Description
2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol is a heterocyclic compound that features a fused ring system combining pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with oxiranes, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the pyrazole or oxazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole
Uniqueness
2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts specific reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-4-10-6-1-2-7-8(5)6/h1-2,5,9H,3-4H2 |
InChI Key |
SIGIROZNLZDCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=CC=N2)O1)CO |
Origin of Product |
United States |
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